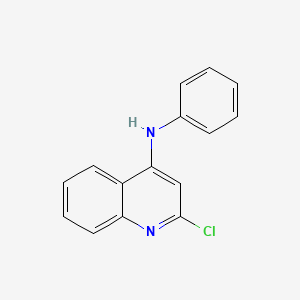

2-Chloro-N-phenylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-phenylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-phenylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-phenylquinolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-N-phenylquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

2-Chloroquinoline: Shares the quinoline core but lacks the phenylamine substitution.

N-Phenylquinolin-4-amine: Similar structure but without the chlorine atom.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.

Uniqueness: 2-Chloro-N-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the chlorine atom and the phenylamine group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Biological Activity

2-Chloro-N-phenylquinolin-4-amine (CAS No. 824935-59-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and potential antipsychotic effects based on recent research findings.

- Molecular Formula : C15H12ClN

- Molecular Weight : 255.72 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antibacterial properties. In a study evaluating various substituted quinoline derivatives, including this compound, the compound was tested against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 16 |

| This compound | P. aeruginosa | 15 |

These results indicate that structural modifications enhance the antibacterial activity of quinoline derivatives, suggesting a potential role for this compound in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies. Notably, it has shown promising results against several cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460).

In vitro studies revealed that the compound exhibits cytotoxic effects with the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| COLO205 | 0.32 |

| H460 | 0.89 |

| Hep3B | 0.75 |

Mechanistic studies suggest that the anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting tubulin dynamics, which is critical for mitosis .

Antipsychotic Activity

Emerging research indicates that compounds similar to this compound may possess antipsychotic properties. Preliminary studies suggest that this class of compounds interacts with neurotransmitter receptors, potentially modulating dopaminergic pathways involved in psychotic disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Studies have identified key substituents that enhance its pharmacological profiles:

- Chlorine Substitution : The presence of chlorine at the 2-position increases antibacterial activity.

- Phenyl Group : The N-substituted phenyl group contributes to improved binding affinity to biological targets.

- Amino Group : The amine functionality is essential for interaction with cellular receptors.

Case Studies and Research Findings

- Antibacterial Evaluation :

- Anticancer Mechanism :

- Pharmacokinetics and Toxicity :

Properties

CAS No. |

824935-59-3 |

|---|---|

Molecular Formula |

C15H11ClN2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-chloro-N-phenylquinolin-4-amine |

InChI |

InChI=1S/C15H11ClN2/c16-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-15/h1-10H,(H,17,18) |

InChI Key |

HAVBUBMRCBHFFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.